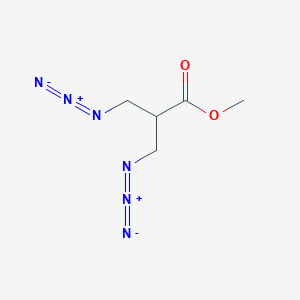

Methyl 3-azido-2-(azidomethyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

159029-60-4 |

|---|---|

Molecular Formula |

C5H8N6O2 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 3-azido-2-(azidomethyl)propanoate |

InChI |

InChI=1S/C5H8N6O2/c1-13-5(12)4(2-8-10-6)3-9-11-7/h4H,2-3H2,1H3 |

InChI Key |

GMPCGAPCLXDQQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN=[N+]=[N-])CN=[N+]=[N-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Methyl 3 Azido 2 Azidomethyl Propanoate

Strategic Design of Precursor Molecules for This Azido (B1232118) Ester Synthesis

The successful synthesis of Methyl 3-azido-2-(azidomethyl)propanoate hinges on the rational design of a suitable precursor molecule. The ideal precursor should possess a propanoate backbone with two reactive sites that can be efficiently converted into azide (B81097) groups. A common and effective strategy involves the use of a di-functionalized methyl propanoate derivative where the functional groups are excellent leaving groups for nucleophilic substitution.

For the purpose of this discussion, we will consider the synthesis proceeding from a di-halogenated precursor, a common route for the preparation of organic azides.

Optimized Protocols for Azide Introduction into Propanoate Scaffolds

The introduction of azide groups into the propanoate scaffold is typically achieved through nucleophilic substitution reactions.

The primary method for the synthesis of this compound involves the reaction of a di-halogenated precursor, such as Methyl 2,3-bis(bromomethyl)propanoate, with an azide salt, most commonly sodium azide (NaN₃). This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction.

The general reaction is as follows: CH₃OOCCH(CH₂Br)CH₂Br + 2 NaN₃ → CH₃OOCCH(CH₂N₃)CH₂N₃ + 2 NaBr

Key parameters that are optimized for this reaction include the choice of solvent, reaction temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. The reaction temperature is typically elevated to ensure a reasonable reaction rate, often in the range of 60-100 °C.

Table 1: Representative Conditions for Nucleophilic Azidation

| Parameter | Condition | Rationale |

|---|---|---|

| Azide Source | Sodium Azide (NaN₃) | Readily available and effective azide nucleophile. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that enhances nucleophilicity. |

| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a practical rate. |

| Reactant Ratio | >2 equivalents of NaN₃ | Ensures complete substitution of both leaving groups. |

While direct nucleophilic substitution is the most straightforward method, other transformations can be considered. For instance, if starting from a precursor with hydroxyl groups, such as Methyl 2,3-bis(hydroxymethyl)propanoate, the hydroxyl groups can be converted to good leaving groups like tosylates or mesylates. The subsequent reaction with sodium azide would then proceed under similar conditions as the reaction with a halogenated precursor.

Another approach involves the opening of an epoxide ring with an azide nucleophile. However, this is less direct for the synthesis of the target molecule.

Chemo- and Regioselective Synthesis of the Diazido Propanoate

In the context of synthesizing this compound from a precursor like Methyl 2,3-bis(bromomethyl)propanoate, the two bromomethyl groups are chemically equivalent primary halides. Therefore, the reaction with sodium azide is not expected to show significant regioselectivity, and both bromine atoms should be substituted by azide groups under the reaction conditions.

Chemoselectivity becomes a more significant consideration if the precursor molecule contains other functional groups that could potentially react with the azide nucleophile. However, in the chosen precursor, the ester group is generally unreactive towards the azide ion under the typical reaction conditions for Sₙ2 displacement of halides. The azide ion is a good nucleophile for Sₙ2 reactions but a relatively weak base, which minimizes side reactions like elimination.

Scalability and Efficiency Considerations in Synthetic Pathways

The synthesis of this compound via nucleophilic substitution is generally an efficient and scalable process. The reaction often proceeds with high yields, and the purification of the product can be straightforward, typically involving extraction and chromatography.

For larger-scale synthesis, several factors need to be considered. The exothermic nature of the azidation reaction requires careful temperature control to ensure safety. The use of flow chemistry reactors can be a valuable tool for scaling up azide synthesis, as they offer excellent heat and mass transfer, allowing for better control over reaction parameters and improved safety. d-nb.info Continuous flow processes can also minimize the accumulation of potentially hazardous azide intermediates. d-nb.info

Green Chemistry Approaches in the Synthesis of Azido Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of azido esters like this compound, several green chemistry approaches can be considered.

One key aspect is the choice of solvent. While DMF and DMSO are effective, they are not considered environmentally benign. The use of greener solvents, such as water or ethanol, is desirable. If the precursor has sufficient solubility, conducting the reaction in an aqueous medium can be a greener alternative. Phase-transfer catalysts can be employed to facilitate the reaction between the organic-soluble precursor and the water-soluble sodium azide.

The atom economy of the nucleophilic substitution reaction is inherently high, as the majority of the atoms from the reactants are incorporated into the product. The main byproduct is a salt (e.g., sodium bromide), which is generally less hazardous than organic byproducts.

Furthermore, developing one-pot synthetic procedures that combine multiple steps without the isolation of intermediates can reduce solvent usage and waste generation. For instance, if starting from a diol, a one-pot conversion to the diazide via in situ formation of a sulfonate ester followed by azidation could be explored.

Table 2: Comparison of Synthetic Approaches from a Green Chemistry Perspective

| Approach | Advantages | Disadvantages |

|---|---|---|

| Conventional Batch Synthesis in DMF | High yield, good solubility of reactants. | Use of a hazardous solvent. |

| Aqueous Synthesis with Phase-Transfer Catalyst | Use of a green solvent (water). | May require a catalyst, potentially lower yields. |

| Continuous Flow Synthesis | Enhanced safety, better process control, easier scalability. d-nb.info | Requires specialized equipment. |

Iii. Chemical Reactivity and Mechanistic Investigations of Methyl 3 Azido 2 Azidomethyl Propanoate

Exploration of Azide (B81097) Group Reactivity

Organic azides are highly energetic and versatile functional groups known for their participation in several powerful chemical transformations. nottingham.ac.uk Their reactivity can be broadly categorized into cycloadditions, reactions with phosphines, and reductions. The electronic structure of the azide allows it to act as a 1,3-dipole in cycloaddition reactions or as an electrophile at its terminal nitrogen atom. nottingham.ac.uk For Methyl 3-azido-2-(azidomethyl)propanoate, the presence of two azide moieties offers the potential for double functionalization or polymerization, depending on the reaction partner.

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction forms a stable five-membered 1,2,3-triazole ring. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, catalyzed versions have been developed to proceed under mild conditions with high regioselectivity, greatly expanding their utility. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its efficiency, reliability, and strict regioselectivity. organic-chemistry.orgsigmaaldrich.com The reaction, discovered independently by the groups of Meldal and Sharpless, exclusively joins an organic azide with a terminal alkyne to produce the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov The mechanism is not a concerted cycloaddition but involves a stepwise process mediated by copper(I) acetylide intermediates. nih.govacs.org

The reaction is exceptionally robust and can be performed in a variety of solvents, including aqueous media, over a wide pH range, making it highly suitable for bioconjugation and materials science applications. organic-chemistry.orgsigmaaldrich.com Given its structure, this compound can react with two equivalents of a terminal alkyne to form a bis-1,4-triazole product. Alternatively, reaction with a dialkyne could lead to the formation of polymers or macrocycles.

| Parameter | Common Reagents/Conditions | Notes |

|---|---|---|

| Copper(I) Source | CuSO₄/Sodium Ascorbate, CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Cu(II) salts are often used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. researchgate.net |

| Ligands | TBTA, THPTA, Bathophenanthroline | Ligands are used to stabilize the Cu(I) oxidation state and prevent disproportionation, especially in aqueous or biological media. nih.gov |

| Solvents | t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂ | The choice of solvent depends on the solubility of the reactants. Aqueous mixtures are common. organic-chemistry.org |

| Temperature | Room Temperature to mild heating (e.g., 40-60 °C) | The reaction is often rapid at room temperature. organic-chemistry.org |

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a catalyst. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn

SPAAC is a powerful bioorthogonal reaction used for in vivo imaging and labeling. nih.govnih.gov this compound, with its two azide groups, could serve as a cross-linking agent in biological systems, for instance, by reacting with two molecules of a cyclooctyne-functionalized biomolecule to form stable conjugates. nih.gov

| Cycloalkyne | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity and stability, widely used. nih.gov |

| Bicyclononyne | BCN | Good balance of stability and reactivity. |

| Azadibenzocyclooctyne | ADIBO | Very high reaction rates, excellent for rapid labeling. |

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgbohrium.com This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, providing access to fully substituted triazoles. nih.govresearchgate.net

The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov this compound is expected to react with alkynes under RuAAC conditions to generate bis-1,5-triazoles, which are isomeric to the products obtained via CuAAC and may possess different chemical and physical properties.

| Catalyst | Typical Substrates | Notes |

|---|---|---|

| CpRuCl(PPh₃)₂ | Terminal Alkynes | Effective catalyst, often requires elevated temperatures. bohrium.comnih.gov |

| CpRuCl(COD) | Internal and Thermally Labile Alkynes | Highly effective at ambient temperatures, making it suitable for sensitive substrates. organic-chemistry.orgbohrium.com |

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. thermofisher.com The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which is then hydrolyzed in water to a primary amine and a phosphine oxide. The ligation variant incorporates an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom on one of the aryl rings. ysu.am This trap intercepts the aza-ylide intermediate through an intramolecular cyclization, which after hydrolysis, yields a stable amide linkage. ysu.am

This reaction is bio-orthogonal, as neither azides nor phosphines are typically found in biological systems. sigmaaldrich.comthermofisher.com this compound could be employed in Staudinger ligations to covalently link two molecules bearing the requisite phosphine-ester functionality, making it a useful tool for chemical biology and protein synthesis.

The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis. organic-chemistry.org This conversion can be achieved through several methods, each with its own advantages regarding chemoselectivity and reaction conditions.

The most common method is catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. researchgate.net This method is highly efficient but may not be compatible with other reducible functional groups like alkenes or alkynes. Another prevalent method is the Staudinger reaction, where treatment with a phosphine like triphenylphosphine (B44618) followed by aqueous workup yields the amine. Other reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, or tin(II) chloride, can also be employed. organic-chemistry.org

The reduction of both azide groups in this compound would yield Methyl 3-amino-2-(aminomethyl)propanoate, a diamino ester that can serve as a valuable building block for the synthesis of polymers, ligands for coordination chemistry, or complex heterocyclic structures.

| Reagent/System | Conditions | Advantages | Limitations |

|---|---|---|---|

| H₂/Pd-C | H₂ atmosphere, various solvents (MeOH, EtOH, EtOAc) | High yield, clean reaction, catalyst can be recycled. | Reduces other functional groups (alkenes, alkynes, nitro groups). Not suitable for sulfur-containing compounds. |

| PPh₃ then H₂O | THF, Room Temp | Mild conditions, chemoselective for the azide group. | Stoichiometric amounts of phosphine are required, and the phosphine oxide byproduct can complicate purification. |

| NaBH₄/CoCl₂ | MeOH or H₂O, Room Temp | Mild, effective, and uses inexpensive reagents. organic-chemistry.org | May require careful control of conditions to avoid side reactions. |

| LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent. | Reduces many other functional groups (esters, amides, nitriles). Highly reactive and requires anhydrous conditions. |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Reactivity of the Ester Moiety in this compound

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives. The electronic environment around the carbonyl carbon is influenced by the neighboring azidomethyl groups, which may exert a modest electron-withdrawing effect, potentially enhancing its electrophilicity.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-azido-2-(azidomethyl)propanoic acid and methanol (B129727). The reaction is typically irreversible, especially under basic conditions where the carboxylate salt is formed.

Acid-Catalyzed Hydrolysis: This process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to give the carboxylate and methanol.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This equilibrium-driven process is often facilitated by using a large excess of the reactant alcohol or by removing the methanol byproduct.

| Reaction Type | Reagents | Products | Conditions |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-azido-2-(azidomethyl)propanoic acid, Methanol | Acidic or basic |

| Transesterification | R'OH, H⁺ or R'O⁻ | 3-azido-2-(azidomethyl)propanoate (R' ester), Methanol | Acidic or basic |

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is typically slower than hydrolysis and often requires heating. The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting amides, 3-azido-2-(azidomethyl)propanamides, are valuable synthetic intermediates.

Other Functionalizations: The ester moiety can also be a precursor for other functional groups. For instance, reduction with strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the azide groups, leading to an amino alcohol. Milder reducing agents might selectively reduce the azides.

| Functionalization | Reagents | Product |

| Amidation | R'R''NH | 3-azido-2-(azidomethyl)propanamide |

| Reduction (strong) | LiAlH₄ | 3-amino-2-(aminomethyl)propan-1-ol |

Intramolecular Cyclization and Rearrangement Studies

The presence of two azide groups in this compound introduces the potential for intramolecular reactions, particularly upon thermal or photochemical activation. The azide functional group is known to undergo various transformations, including cycloadditions and rearrangements, often with the extrusion of dinitrogen gas to form highly reactive nitrene intermediates.

While specific studies on the intramolecular cyclization of this compound are not extensively reported in the literature, the general reactivity of azides suggests several potential pathways. For instance, intramolecular [3+2] cycloaddition between the two azide moieties is unlikely due to the high energy barrier. However, upon nitrene formation from one azide, intramolecular reactions with the other azide or the ester group could be envisioned, potentially leading to the formation of novel heterocyclic structures.

Research on other molecules containing multiple azide groups has demonstrated the feasibility of forming nitrogen-rich heterocycles through controlled cyclization reactions.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

To date, detailed kinetic and isotopic labeling studies specifically on this compound are scarce in the published literature. Such studies would be invaluable for elucidating the precise mechanisms of its reactions.

For the ester moiety, kinetic studies of hydrolysis and aminolysis would likely reveal reaction orders consistent with established nucleophilic acyl substitution mechanisms. Isotopic labeling, for example, using ¹⁸O-labeled water in hydrolysis, could confirm the position of bond cleavage (acyl-oxygen vs. alkyl-oxygen).

For reactions involving the azide groups, kinetic analysis could help to determine the rate-determining steps in thermal decompositions or cycloaddition reactions. Isotopic labeling with ¹⁵N would be a powerful tool to trace the fate of the nitrogen atoms in complex rearrangements and cyclization reactions, providing insight into whether nitrene intermediates are involved and how the nitrogen atoms are incorporated into the final products.

Stereochemical Control and Diastereoselectivity in Transformations

This compound possesses a chiral center at the C2 position. Therefore, its reactions can exhibit stereoselectivity, and transformations that generate a new stereocenter can lead to diastereomeric products.

The stereochemical outcome of reactions at the ester group, such as hydrolysis or amidation, is not expected to affect the existing stereocenter at C2. However, if the chiral center influences the approach of reagents to the ester, some degree of diastereoselectivity might be observed in reactions with chiral, non-racemic nucleophiles.

In potential intramolecular cyclization reactions, the stereochemistry at the C2 position can be expected to play a crucial role in directing the formation of new stereocenters. The relative orientation of the azidomethyl groups and the ester moiety will influence the transition state energies for the formation of different diastereomeric products. For example, in a hypothetical intramolecular cycloaddition, the existing stereocenter could dictate the facial selectivity of the reaction, leading to a preference for one diastereomer over another. The principles of asymmetric induction would govern the degree of stereochemical control.

Iv. Applications of Methyl 3 Azido 2 Azidomethyl Propanoate As a Chemical Building Block

Role in the Synthesis of Advanced Heterocyclic Systems

The presence of two azide (B81097) functionalities makes Methyl 3-azido-2-(azidomethyl)propanoate a potent precursor for the synthesis of molecules rich in nitrogen. Organic azides are well-established precursors for creating heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.net The diazido nature of this compound allows for the construction of systems with multiple heterocyclic rings or those with a high nitrogen content, which is often associated with high-energy materials or specific biological activities.

The most prominent application of organic azides is in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction forms stable 1,2,3-triazole rings with high efficiency and specificity. peptide.com this compound, with its two azide groups, can react with alkyne-containing molecules to create a variety of triazole-based structures.

When reacted with a mono-alkyne, a bis-triazole adduct is formed. If a molecule containing two alkyne groups (a di-yne) is used, this diazido compound can act as a linker, leading to the formation of polymers or macrocycles. The reliability and orthogonality of the click reaction mean that complex, functionalized scaffolds can be built without interfering with other sensitive functional groups. peptide.com This makes the compound a valuable tool for creating precisely defined molecular architectures for applications in medicinal chemistry and materials science. nih.gov

| Reactants | Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Diazide + Mono-alkyne (2 eq.) | CuAAC | Bis-triazole Adduct | Ligand Synthesis, Medicinal Scaffolds |

| Diazide + Di-alkyne | CuAAC Polymerization | Polytriazole Polymer | Functional Polymers, Coatings |

| Diazide + Alkyne-functionalized Surface | Surface Click Reaction | Triazole-linked Surface Layer | Bioconjugation, Material Surface Modification |

Beyond triazoles, the azide groups on this compound serve as precursors to other nitrogen-containing heterocycles and functionalities. beilstein-journals.orgopenmedicinalchemistryjournal.comnih.govrsc.org For instance, azides can undergo reactions to form tetrazoles, which are another class of important heterocycles in medicinal chemistry. beilstein-journals.org The high nitrogen content of such compounds makes them of interest as energetic materials, where the release of dinitrogen gas upon decomposition provides a significant release of energy. The synthesis of compounds with a high density of nitrogen atoms is a key area in the development of advanced propellants and explosives. researchgate.net

Furthermore, azides can be reduced to primary amines. The reduction of both azide groups on this compound would yield a diamine, which is a valuable monomer for the synthesis of polyamides and polyimides. This transformation highlights the compound's role as a masked diamine, allowing its introduction into a molecular structure before revealing the amine functionality in a later synthetic step.

Functionalization of Polymeric and Material Architectures

The bifunctional nature of this compound makes it an excellent candidate for modifying and creating complex polymer and material structures. It can be used to introduce functionality along a polymer chain, to cross-link separate chains into a network, or to build highly branched, three-dimensional macromolecules.

This diazido compound can be incorporated into polymers to introduce pendant azide groups. For example, if the ester group were to be converted into a polymerizable group (e.g., an acrylate (B77674) or styrene), it could be copolymerized with other monomers. The resulting polymer would have pairs of azide groups along its backbone, ready for subsequent modification via click chemistry or other azide-specific reactions. rsc.org This allows for the dense functionalization of a polymer chain. rsc.org

Alternatively, this compound can act as a cross-linking agent. mdpi.com Polymer chains containing alkyne groups can be cross-linked by adding this diazido compound, forming a stable network through the creation of bis-triazole linkages. researchgate.net Another method for cross-linking involves the thermal or photochemical decomposition of the azide groups to form highly reactive nitrenes. researchgate.net These nitrenes can insert into C-H bonds on adjacent polymer chains, creating covalent cross-links without the need for a co-reactant. mdpi.comresearchgate.net This process is valuable for hardening materials and improving their thermal and mechanical stability. nih.govgoogle.com

| Method | Mechanism | Required Polymer Functionality | Resulting Linkage |

|---|---|---|---|

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition | Alkyne Groups | Bis-1,2,3-triazole |

| Thermal/Photochemical | Nitrene Insertion | C-H Bonds (Saturated or Unsaturated) | Amine/Aziridine |

The modification of material surfaces is crucial for applications ranging from biocompatible implants to specialized sensors. mdpi.com Azide-alkyne click chemistry is a powerful tool for surface functionalization due to its high efficiency and mild reaction conditions. nih.gov A surface can first be functionalized with alkyne groups. Subsequently, treatment with this compound would attach it to the surface via one of its azide groups, leaving the second azide group available for further reactions. This "dangling" azide can then be used to attach other molecules, such as fluorescent dyes, bioactive peptides, or polymers, through a second click reaction. This layered approach allows for the creation of complex, multifunctional surfaces. researchgate.net

The structure of this compound, with one reactive handle (the ester) and two latent reactive handles (the azides), makes it an ideal AB₂-type monomer for the synthesis of highly branched polymers. rsc.org Dendrimers and hyperbranched polymers are classes of macromolecules with unique, tree-like architectures that provide properties like low viscosity and a high density of terminal functional groups. rsc.orgnih.govpcz.pl

In a typical synthetic strategy, the ester group (the 'A' functionality) could be reacted with a molecule that contains both a complementary functional group and additional azide groups. Repetitive reaction steps would lead to the exponential growth of a dendrimer. nih.govchemrxiv.org A more straightforward one-pot polymerization of this AB₂ monomer could produce hyperbranched polymers, where the structure is less perfect than a dendrimer but the synthesis is significantly simpler. rsc.orgrsc.org The numerous azide groups on the periphery of the resulting macromolecule would then be available for functionalization, for example, by attaching drug molecules or imaging agents for biomedical applications. researchgate.netnih.gov

Precursor in Energetic Materials Research

The molecular structure of this compound, which contains a high nitrogen content due to its two azide groups, suggests its potential utility in the field of energetic materials. Such compounds are often investigated for their ability to release significant amounts of energy upon decomposition.

Development of Energetic Plasticizers from Azido (B1232118) Esters

While numerous azido esters have been synthesized and evaluated for these properties, specific research detailing the performance of this compound as an energetic plasticizer is not extensively documented in publicly available literature. However, studies on structurally similar multi-azido ester compounds, such as bis(3-azido-2,2-bis(azidomethyl)propyl) malonate (BAAMPM) and 3-azido-2,2-bis(azidomethyl)propyl 2-azidoacetate (ABAMPA), have shown that they can effectively lower the glass transition temperature and viscosity of binders like GAP, indicating good plasticizing effects. researchgate.netenergetic-materials.org.cn

Properties of Selected Energetic Azido Esters

| Compound | Density (g·cm⁻³) | Glass Transition Temp. (°C) | Thermal Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| ABAMPA | 1.326 | -50.4 | 235.9 | researchgate.netresearchgate.net |

Incorporation into Novel Propellant Binders

Energetic binders are a fundamental component of modern solid rocket propellants, serving not only to provide structural integrity but also as a source of energy. Azido polymers like glycidyl (B131873) azide polymer (GAP), poly(3,3-bis(azidomethyl)oxetane) (PBAMO), and poly(3-azidomethyl-3-methyloxetane) (PAMMO) are widely studied for this purpose. nih.govmdpi.comresearchgate.netresearchgate.net These polymers improve performance metrics such as specific impulse. nih.gov

Contributions to Complex Molecular Synthesis

The presence of multiple, reactive functional groups makes this compound an interesting candidate for the construction of complex and densely functionalized molecules.

Multicomponent Reactions Incorporating This Azido Ester

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. mdpi.commdpi.com This strategy is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov The two azide groups in this compound offer potential for participation in MCRs, particularly in cycloaddition reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

A recent review highlights strategies for achieving site-selective reactions on multi-azide compounds, allowing for the controlled, sequential conjugation of different molecules. rsc.org Theoretically, the two distinct azide groups in this compound could be differentiated based on their electronic or steric environments to react selectively in sequential MCRs. However, specific examples of multicomponent reactions that explicitly incorporate this compound are not found in the reviewed literature.

Convergent Synthesis of Densely Functionalized Organic Molecules

Despite this theoretical potential, published studies detailing the use of this compound as a key building block in a convergent synthesis strategy have not been identified.

Design of Chemical Probes for Advanced Methodologies

Chemical probes are small molecules used to study and manipulate biological systems. The azide functional group is particularly valuable in this context due to its bioorthogonal reactivity. It can undergo highly specific click chemistry reactions, such as the CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne-tagged biomolecules or surfaces. This allows for the precise attachment of reporter molecules like fluorophores or affinity tags.

The diazido structure of this compound could theoretically be leveraged to create bifunctional or "linker" probes. For example, one azide could be used to attach to a targeting moiety (like a peptide or small molecule inhibitor), while the second azide remains available for conjugation to a reporter tag after the probe has reached its biological target. This would enable advanced methodologies in chemical biology and diagnostics. While the utility of azide-containing molecules as probes is well-established, specific applications of this compound for the design of chemical probes are not described in the available scientific literature.

V. Computational and Theoretical Investigations of Methyl 3 Azido 2 Azidomethyl Propanoate

Quantum Chemical Studies of Electronic Structure and Bonding in the Compound

Quantum chemical calculations are fundamental to elucidating the electronic structure and nature of chemical bonding in Methyl 3-azido-2-(azidomethyl)propanoate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular orbital energies, electron density distribution, and atomic charges. researchgate.net

A key feature of interest in this molecule is the electronic nature of the two azide (B81097) (-N₃) groups and the ester functionality. Quantum chemical studies would likely reveal a high degree of electron density localized on the terminal nitrogen atoms of the azide groups, which is characteristic of the 1,3-dipolar nature of azides. The bonding within the linear N-N-N moiety would be shown to have a complex character, intermediate between single and multiple bonds.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. For an azido (B1232118) ester, the HOMO is typically associated with the azide groups, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is often centered on the ester group or the carbon backbone, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including those involving azido compounds. mdpi.com For this compound, DFT calculations can be employed to explore various reaction pathways, such as thermal decomposition and cycloaddition reactions.

The thermal decomposition of azides is a critical aspect of their chemistry, particularly for energetic materials. DFT calculations can map the potential energy surface for the extrusion of dinitrogen (N₂) from the azide groups, a key step in their decomposition. This involves locating the transition state structures and calculating the activation energies for this process. Such studies would likely show that the initial step is the cleavage of the C-N bond, followed by the release of N₂ gas, a highly exothermic process that contributes to the energetic nature of the compound. researchgate.net

Furthermore, the azide groups in this compound can participate in 1,3-dipolar cycloaddition reactions, a versatile method for synthesizing five-membered heterocyclic rings. mdpi.com DFT calculations can elucidate the mechanism, regioselectivity, and stereoselectivity of these reactions with various dipolarophiles. By comparing the activation energies of different possible pathways, the most favorable reaction outcome can be predicted. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions in condensed phases. mdpi.comnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions.

The presence of several single bonds in the molecule allows for a range of possible conformations. MD simulations can explore the conformational landscape by simulating the motion of the atoms over time, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties, such as density and viscosity. nih.gov

MD simulations are also invaluable for studying intermolecular interactions in the liquid or solid state. These simulations can reveal how molecules of this compound pack together and interact with each other through van der Waals forces and dipole-dipole interactions. For its application as a potential plasticizer, MD simulations can be used to study its interactions with polymer binders like glycidyl (B131873) azide polymer (GAP), assessing their compatibility. researchgate.net The strength of these intermolecular interactions is a key factor in determining the material's mechanical properties. mdpi.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its structure and purity. researchgate.net DFT calculations are commonly used to predict vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts.

The calculated infrared spectrum would be expected to show a strong characteristic absorption peak around 2100 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide groups. Other significant peaks would include the C=O stretching of the ester group at approximately 1730-1750 cm⁻¹. researchgate.net

The ¹H and ¹³C NMR chemical shifts can also be calculated with a high degree of accuracy. These theoretical predictions can aid in the assignment of the signals in the experimental NMR spectra, providing a detailed confirmation of the molecular structure. Discrepancies between calculated and experimental spectra can sometimes reveal the presence of impurities or conformational isomers.

Table 2: Predicted and Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |

|---|---|---|

| IR (Azide Stretch) | 2105 cm⁻¹ | ~2100 cm⁻¹ |

| IR (Carbonyl Stretch) | 1740 cm⁻¹ | ~1735 cm⁻¹ |

| ¹H NMR (CH₂) | δ 3.6 ppm | δ 3.5-3.7 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic predictions and experiments.

Structure-Reactivity Relationship Predictions for Azido Esters

Computational studies can be extended to predict structure-reactivity relationships for a series of related azido esters. nih.gov By systematically modifying the structure of this compound and calculating key properties, it is possible to understand how changes in the molecular structure affect its reactivity and stability.

For example, DFT calculations could be used to investigate how the position and number of azide groups influence the activation energy for thermal decomposition. It is generally expected that increasing the number of azide groups would decrease the thermal stability of the molecule. Similarly, the electronic effects of different substituents on the ester group could be studied to see how they impact the reactivity of the azide groups in cycloaddition reactions.

These computational predictions can be used to establish quantitative structure-activity relationships (QSAR), which are mathematical models that relate the chemical structure of a molecule to its biological or chemical activity. mdpi.com For energetic materials, these relationships can help in the design of new compounds with tailored properties, such as enhanced thermal stability or specific energetic performance. nih.gov

Vi. Advanced Analytical and Spectroscopic Characterization in Research of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For "Methyl 3-azido-2-(azidomethyl)propanoate," both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique would identify the different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the methyl ester protons (-OCH₃), the methine proton (-CH), and the methylene (B1212753) protons (-CH₂-N₃). The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would confirm the connectivity of these protons.

¹³C NMR Spectroscopy: This provides information on the different carbon environments within the molecule. Unique signals would be expected for the carbonyl carbon of the ester, the methyl carbon of the ester, the methine carbon, and the methylene carbons attached to the azide (B81097) groups.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | -OCH₃ |

| Data not available | Data not available | Data not available | -CH |

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | -OCH₃ |

| Data not available | -CH |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For "this compound," the IR spectrum would be characterized by several key absorption bands. The most prominent would be the strong, sharp absorption band characteristic of the azide (-N₃) functional group, typically appearing around 2100 cm⁻¹. Other significant peaks would include the carbonyl (C=O) stretch of the ester group, usually found in the region of 1735-1750 cm⁻¹, and C-H stretching vibrations of the aliphatic parts of the molecule. This technique is also invaluable for monitoring the progress of a reaction, for instance, by observing the appearance of the azide peak and the disappearance of precursor functional group signals.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2100 | Azide (-N₃) stretch |

| ~1740 | Carbonyl (C=O) stretch |

| ~2850-3000 | C-H (aliphatic) stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (184.16 g/mol ). The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide groups, as well as fragmentation of the ester group, providing further evidence for the compound's structure.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Fragment Ion |

|---|---|

| 184 | [M]⁺ |

| 156 | [M - N₂]⁺ |

| 128 | [M - 2N₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination of New Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" or a stable derivative could be crystallized, this technique would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. This level of detail is unparalleled by other analytical methods. However, obtaining suitable single crystals can be a significant challenge, and as such, crystallographic data for this specific compound is not currently available in the literature.

Illustrative Crystallographic Data Table (if data were available)

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound and to analyze the composition of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase. For "this compound," GC-MS could be used to determine its purity, provided the compound is sufficiently volatile and thermally stable. The retention time from the GC would be characteristic of the compound under specific conditions, and the coupled mass spectrometer would provide mass data for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more versatile technique for non-volatile or thermally sensitive compounds. LC-MS would be well-suited for the analysis of "this compound" and its reaction mixtures. The liquid chromatograph would separate the compound from impurities, and the mass spectrometer would confirm its identity and help in the identification of byproducts.

Purity Assessment via Chromatographic Techniques

| Technique | Retention Time | Purity (%) |

|---|---|---|

| GC-MS | Data not available | Data not available |

Vii. Future Research Directions and Emerging Trends for Methyl 3 Azido 2 Azidomethyl Propanoate

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The dual azide functionality of Methyl 3-azido-2-(azidomethyl)propanoate offers a platform for developing and testing novel catalytic systems. Future research could focus on selective and sequential transformations of the two azide groups, which would be a significant advancement in synthetic chemistry.

Detailed research into catalytic systems for analogous geminal diazides has shown the potential for controlled reactions. For instance, redox-active selenium catalysis has been effectively used for the 1,1-diazidation of alkenes to produce geminal diazides. nih.gov Investigating similar catalytic approaches for the selective transformation of one or both azide groups in this compound could lead to the synthesis of complex nitrogen-containing heterocycles.

Furthermore, the development of enantioselective catalytic systems would be a major breakthrough. While not yet applied to this specific molecule, research into asymmetric catalysis for azide transformations is a burgeoning field. Exploring chiral catalysts could allow for the stereocontrolled synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst Type | Expected Product Class | Potential Application |

|---|---|---|---|

| Selective Mono-reduction | Transition Metal (e.g., Pd/C) | Azido-amine | Intermediate for heterocycle synthesis |

| [3+2] Cycloaddition | Copper(I) or Ruthenium(II) | Bis-triazole | Ligand synthesis, materials science |

Integration into Automated Flow Chemistry Platforms for Continuous Synthesis

Organic azides, particularly polyazido compounds, are often high-energy materials that can be hazardous to handle in large quantities using traditional batch chemistry. vapourtec.com Automated flow chemistry offers a safer and more efficient alternative for the synthesis and subsequent reactions of compounds like this compound. europa.eu

Future work should aim to develop a continuous flow process for the synthesis of this diazide. This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity while ensuring operational safety. durham.ac.uk The integration of in-line analytical techniques, such as IR or NMR spectroscopy, could allow for real-time monitoring and optimization of the reaction. nih.gov

Once a robust flow synthesis is established, the platform could be extended to perform sequential transformations. For example, the crude output from the diazide synthesis could be directly fed into a second reactor for a catalytic cycloaddition or reduction reaction, creating a multi-step continuous synthesis of more complex molecules. nih.gov

Development of Biocompatible Click Chemistry Reagents Based on This Scaffold

The bifunctional nature of this compound makes it an attractive scaffold for the development of novel biocompatible click chemistry reagents. broadpharm.commdpi.com The two azide groups could be used to link two different biomolecules or to create cross-linked hydrogels for tissue engineering applications. rsc.org

A key area of future research will be to investigate the biocompatibility of this compound and its derivatives. nih.gov This will involve cytotoxicity studies and evaluation of its stability in physiological conditions. mdpi.com Assuming favorable biocompatibility, the compound could be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for biological imaging and assays.

The development of strain-promoted azide-alkyne cycloaddition (SPAAC) reagents based on this scaffold would be particularly valuable, as this copper-free click reaction is highly biocompatible. broadpharm.com This would involve the synthesis of derivatives where one or both azide groups are replaced with a strained alkyne.

Expanding Applications in Advanced Functional Materials Science

The high nitrogen content and energetic nature of this compound suggest its potential use in the development of advanced functional materials. acs.org Research in this area could focus on its incorporation into energetic polymers or plasticizers. physchemres.org For instance, the diazide could be used as a monomer or a cross-linker in the synthesis of novel polymers with high energy density. rsc.org

Another promising application is in the surface modification of materials. The azide groups can be used to "click" the molecule onto surfaces functionalized with alkynes, allowing for the tailoring of surface properties such as hydrophobicity, biocompatibility, or reactivity. sigmaaldrich.com

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of the Compound | Potential Benefit |

|---|---|---|

| Energetic Materials | Energetic plasticizer or polymer backbone component | Improved performance and stability physchemres.org |

| Polymer Chemistry | Cross-linking agent | Enhanced mechanical properties rsc.org |

| Surface Modification | Surface functionalization agent via click chemistry | Tailored surface properties for various applications sigmaaldrich.com |

Mechanistic Discovery of Unconventional Azide Reactivities

The close proximity of the two azide groups in this compound may lead to unconventional reactivities that are not observed in monoazides or diazides with greater separation between the functional groups. Mechanistic studies will be crucial to understanding and harnessing these potential reactivities.

One area of investigation could be the thermal or photochemical decomposition of the molecule. Studies on analogous bis(azidomethyl) compounds have shown that decomposition can lead to the formation of interesting cyclic and polymeric structures. researchgate.netaiaa.orgresearchgate.net Detailed kinetic and computational studies could elucidate the decomposition pathways and identify reactive intermediates. physchemres.org

Furthermore, the interaction of the two azide groups with different reagents could be explored. For example, the reaction with phosphines could potentially lead to the formation of novel bis(iminophosphorane) ligands with unique coordination chemistry. Investigating the degradation pathways of geminal diazides has revealed the formation of acyl cyanide intermediates, suggesting that this compound might undergo interesting fragmentation reactions. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.